Superior Hydrogen-Bond Donor Capacity vs. Aldehyde Precursor
The target compound contains two hydrogen-bond donor groups (oxime O–H and amide N–H), whereas its direct synthetic precursor, N-(6-formylpyridin-2-yl)pivalamide, possesses only one (amide N–H) . This additional donor, combined with four acceptor sites (pyridine N, oxime N, amide O, oxime O), enables more extensive intermolecular interactions. In biological systems, hydrogen-bond donor count is a critical parameter influencing target engagement and permeability [1]. The (E)-oxime geometry further orients this donor in a predictable vector, which is absent in the aldehyde analog.
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 2 donors (oxime OH, amide NH) |
| Comparator Or Baseline | N-(6-formylpyridin-2-yl)pivalamide: 1 donor (amide NH) |
| Quantified Difference | +1 donor (oxime OH) for the target compound |
| Conditions | Calculated from chemical structure; applicable to all solution and solid-state environments. |
Why This Matters
An additional hydrogen-bond donor can markedly enhance binding affinity to biological targets or crystal engineering outcomes, making this compound more versatile for applications requiring strong, directional interactions.
- [1] Atalay, Ş., et al. (2016). N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide. IUCrData, 1, x160403. https://doi.org/10.1107/S2414314616004035 View Source
